molecular formula C13H8F3I B8178588 4-(Trifluoromethyl)-4'-iodobiphenyl

4-(Trifluoromethyl)-4'-iodobiphenyl

Cat. No.: B8178588
M. Wt: 348.10 g/mol
InChI Key: NNLQZKMQNANAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-4'-iodobiphenyl is a high-purity biphenyl derivative designed for research use only. This compound integrates two highly valuable functional groups—an iodine substituent and a trifluoromethyl group—on a biphenyl scaffold, making it a versatile and privileged synthetic intermediate in medicinal chemistry and drug discovery. The iodine moiety serves as an excellent leaving group, enabling this compound to participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to efficiently construct more complex biaryl structures, a common motif in many active pharmaceutical ingredients. The presence of the trifluoromethyl group is of particular interest, as it is known to profoundly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and membrane permeability . Biphenyl derivatives bearing the trifluoromethyl group are frequently explored as key scaffolds in the development of inhibitors for therapeutic targets. For instance, similar compounds are actively investigated as potent inhibitors of the human lactate dehydrogenase A (hLDHA) enzyme, a promising target for cancer therapy due to its role in the Warburg effect . The electron-withdrawing nature of the CF3 group can enhance binding interactions with enzyme active sites. This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-iodo-4-[4-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3I/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLQZKMQNANAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-4’-iodobiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobiphenyl and 4-trifluoromethylbiphenyl.

    Coupling Reaction: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodobiphenyl is reacted with a trifluoromethylated boronic acid or boronate ester in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-100°C).

Industrial Production Methods: In an industrial setting, the production of 4-(Trifluoromethyl)-4’-iodobiphenyl may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-4’-iodobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethyl group.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-(trifluoromethyl)-4’-azidobiphenyl or 4-(trifluoromethyl)-4’-thiocyanatobiphenyl can be obtained.

    Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)-4’-iodobiphenyl has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4’-iodobiphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

  • Iodine’s large atomic radius and polarizability may enhance halogen bonding interactions, unlike smaller halogens like fluorine .

Physicochemical Properties

Property This compound 4-Hydroxy-4'-iodobiphenyl 2-Iodo-4-(trifluoromethyl)phenol
Solubility Low in water; high in organic solvents (e.g., DCM, THF) Moderate in polar solvents (due to -OH) Low in water; soluble in alcohols
Lipophilicity (LogP) High (CF₃ increases hydrophobicity) Moderate Moderate (balanced by -OH)
Melting Point Not reported (estimated >150°C) ~200°C (decomposes) 80–85°C

Research Findings

  • Halogen Bonding : Iodine’s polarizability enables interactions with biomolecules, relevant in crystal engineering or drug design .

Q & A

Q. Methodological Considerations :

  • Catalyst choice impacts regioselectivity and byproduct formation. PdCl₂(dppf) is preferred for sterically hindered substrates due to its bulky ligand system .
  • Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) influence reaction rates and purity.

Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Focus
Key techniques include:

  • HPLC : Retention time (~1.08–1.25 minutes under SQD-FA05 conditions) helps assess purity .
  • LCMS : Molecular ion peaks (e.g., m/z 742 [M+H]⁺ for derivatives) confirm molecular weight .
  • NMR : ¹⁹F NMR resolves trifluoromethyl signals (δ ~ -60 ppm), while ¹H NMR identifies biphenyl coupling patterns .

Q. Data Interpretation :

  • Contaminants like dehalogenated byproducts are identified via LCMS shifts (e.g., m/z reduction by 126 for iodine loss).

How does steric hindrance from the trifluoromethyl group affect reaction optimization in cross-coupling syntheses?

Advanced Research Focus
The trifluoromethyl group introduces steric bulk, complicating metal-catalyzed couplings:

  • Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance turnover in Suzuki reactions by mitigating steric clashes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may slow reaction kinetics.

Case Study : In Example 237 (EP 4 374 877 A2), coupling 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline required prolonged heating (72 hours at 80°C) to achieve 90% yield .

What strategies address regioselectivity challenges during electrophilic substitution of this compound?

Advanced Research Focus
The electron-withdrawing trifluoromethyl group directs electrophiles to the iodine-substituted ring:

  • Nitration : Iodine’s ortho/para-directing effect dominates, favoring substitution at the 2- or 4-positions relative to iodine .
  • Protection Strategies : Temporary protection of the iodine site (e.g., using silyl groups) enables selective functionalization of the trifluoromethyl ring .

Experimental Validation : Kinetic studies using deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) can track substituent effects on reaction pathways .

How is this compound utilized in designing kinase inhibitors or bioactive molecules?

Advanced Research Focus
The compound serves as a scaffold for bioactive derivatives:

  • Kinase Inhibition : Derivatives like 4-(Trifluoromethyl)aniline inhibit DYRK1A (IC₅₀ = 54.84 nM) by interacting with hydrophobic kinase pockets .
  • Carboxamide Synthesis : Coupling with pyridazine-carboxylic acid moieties (e.g., Example 237) generates molecules with antiviral or antitumor activity .

Q. Structure-Activity Relationships (SAR) :

  • Trifluoromethyl enhances metabolic stability and binding affinity via hydrophobic interactions .
  • Iodine facilitates radio-labeling for pharmacokinetic studies .

What role does this compound play in material science, particularly in liquid crystal or catalyst design?

Q. Advanced Research Focus

  • Liquid Crystals : The biphenyl core and halogen substituents enable tunable mesophase behavior. Derivatives with ester linkages (e.g., ethyl 4-(trifluoromethyl)phenylacetate) exhibit low-temperature nematic phases .
  • Catalyst Supports : Immobilization on Fe₃O₄-Pd nanoparticles enhances recyclability in cross-coupling reactions .

Characterization : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) validate phase transitions .

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